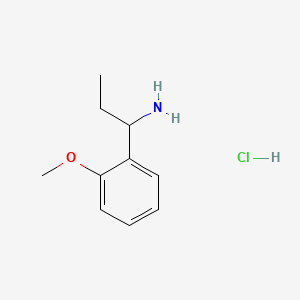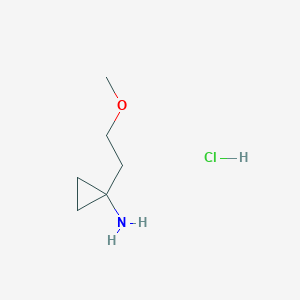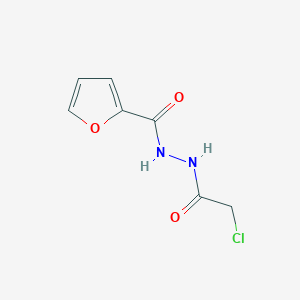![molecular formula C9H16O B3420701 Spiro[2.5]octan-1-ylmethanol CAS No. 200055-30-7](/img/structure/B3420701.png)
Spiro[2.5]octan-1-ylmethanol
Übersicht
Beschreibung
Spiro[2.5]octan-1-ylmethanol is a chemical compound that belongs to the class of spiro compounds . Spiro compounds are molecules containing two rings with only one shared atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
Synthesis Analysis
The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry . An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Wissenschaftliche Forschungsanwendungen
Cationic Rearrangements and Stability Studies Spiro[2.5]octan-1-ylmethanol, through its derivative 4-spiro[2.5]octanol, demonstrates interesting behavior in ionization studies. Prakash et al. (1987) explored this compound under various conditions, observing the formation of a static 4-spiro[2.5]octyl cation. This cation was found to be a long-lived secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring. This research contributes to the understanding of cationic rearrangements and stability in complex organic molecules (Prakash, Fung, Olah, & Rawdah, 1987).
Cycloaddition Reactions and Novel Rearrangements The compound is also involved in cycloaddition reactions leading to novel rearrangements. Şenol et al. (2016) described the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione, leading to a new type of rearranged product. This study highlights the compound's role in facilitating unique chemical transformations, which is significant for synthetic chemistry (Şenol, Bayrak, Menzek, Şahin, & Karakuş, 2016).
Mechanism Investigation in Cytochrome P450 Enzymes this compound has been used to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. Auclair et al. (2002) used spiro[2.5]octane as a probe to study the hydroxylation process in both mammalian and bacterial cytochrome P450 enzymes. Their findings suggest a radical rebound mechanism in these enzymes, which is crucial for understanding drug metabolism and detoxification processes (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
Solvolysis Studies and Structural Analysis The solvolysis of derivatives of this compound has been analyzed to understand the structural and reactive properties of small ring compounds. Tsuji et al. (1967) conducted detailed studies on solvolysis rates and products, contributing to the knowledge of chemical kinetics and reaction mechanisms in organic chemistry (Tsuji, Moritani, & Nishida, 1967).
Gaseous Conformational Analysis The gaseous phase structure and conformational behavior of this compound derivatives have been explored using microwave spectroscopy and molecular mechanics calculations. Boulebnane, Roussy, and Iratçabal (1988) focused on the gas-phase structure of 1-oxa-spiro[2.5]octane, revealing insights into the effects of spiro substitution on the conformational dynamics of cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1988).
Eigenschaften
IUPAC Name |
spiro[2.5]octan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-6-9(8)4-2-1-3-5-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMMOPOHARQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200055-30-7 | |
| Record name | {spiro[2.5]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B3420639.png)











